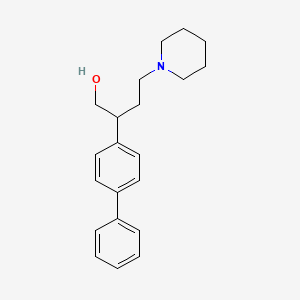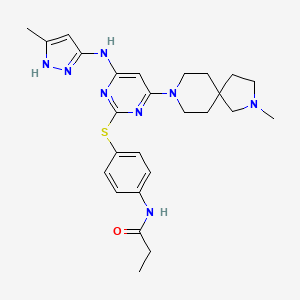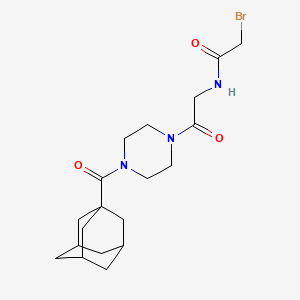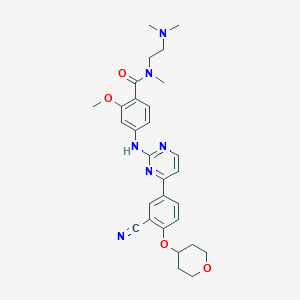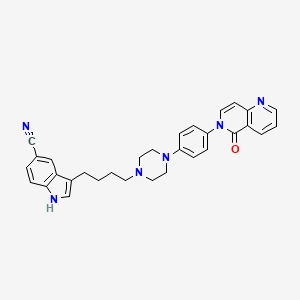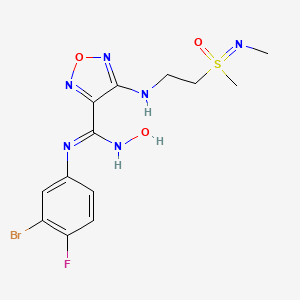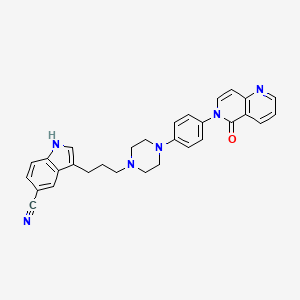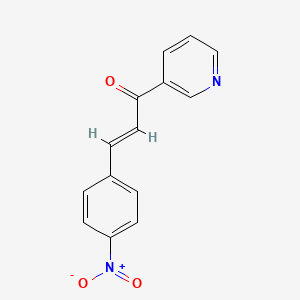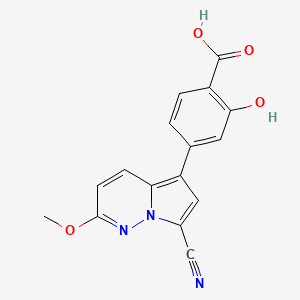![molecular formula C27H34N2O2 B10832931 (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkaloid derivative 4 is a synthetic compound derived from naturally occurring alkaloids. Alkaloids are a diverse group of naturally occurring organic compounds that contain nitrogen atoms. They are primarily found in plants and have significant pharmacological effects. Alkaloid derivative 4 is of particular interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alkaloid derivative 4 typically involves multiple steps, starting from a naturally occurring alkaloid. One common method includes the use of an Ugi multicomponent reaction, which allows for the rapid generation of molecular diversity. This reaction involves the combination of an isocyanide, a carboxylic acid, and an amine under mild conditions to form the desired product . Post-Ugi modifications, such as Pictet-Spengler cyclization, can further enhance the complexity of the molecule .
Industrial Production Methods: Industrial production of alkaloid derivative 4 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Alkaloid derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alkaloid derivative 4 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alkaloid derivative 4 involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular signaling pathways. For example, some alkaloids are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The specific mechanism of action for alkaloid derivative 4 would depend on its structure and the biological context in which it is studied.
Comparison with Similar Compounds
- Indole alkaloids
- Isoquinoline alkaloids
- Pyrrolidine alkaloids
- Tropane alkaloids
By understanding the detailed properties and applications of alkaloid derivative 4, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H34N2O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-19-7-5-6-8-22(19)25(29)14-21(18)13-24-23-16-27(31-3)26(30-2)15-20(23)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3/t24-,25+/m1/s1 |
InChI Key |
GAUYNTGXYGJOSH-RPBOFIJWSA-N |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC=CC=C3CCN2C1)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC |
Canonical SMILES |
CCC1=C(CC2C3=CC=CC=C3CCN2C1)CC4C5=CC(=C(C=C5CCN4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


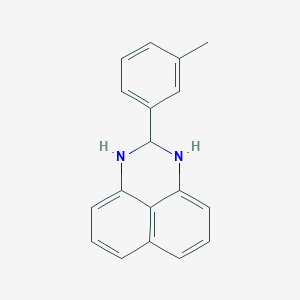
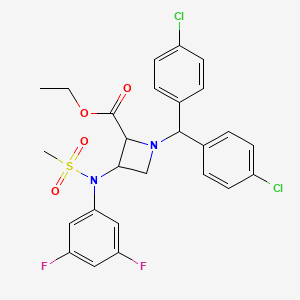
![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
